3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

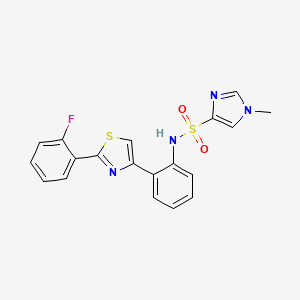

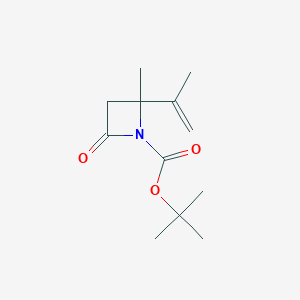

The compound “3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione” is a complex organic molecule. It contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, two nitrogen atoms, and two carbonyl groups. The molecule also contains a dimethylaminoethyl group and a 4-nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine-2,4-dione ring, the dimethylaminoethyl group, and the 4-nitrophenyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazolidine-2,4-dione ring might be involved in reactions with nucleophiles, while the nitro group on the phenyl ring could potentially undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the dimethylaminoethyl group could potentially make the compound basic, while the nitro group could contribute to its reactivity .Scientific Research Applications

Stimuli-Responsive Polymers

Stimuli-responsive polymers exhibit sharp and reversible responses to environmental changes such as temperature, pH, light, and ionic strength. The compound can be incorporated into water-soluble copolymers, specifically poly[2-(dimethylamino)ethyl methacrylate/styrene] (poly(DMAEMA-stat-styrene)) . These copolymers exhibit a lower critical solution temperature (LCST)-type behavior, which decreases with increasing styrene content. At pH 10, the LCST is significantly lower than in neutral water, making these copolymers useful for controlled drug delivery, smart coatings, and responsive materials.

Conjugated Rod-Coil Diblock Copolymers

The compound can be part of a conjugated rod-coil diblock copolymer synthesized using a combination of Kumada catalyst-transfer polymerization and ATRP methods. This copolymer, which includes 2-(dimethylamino)ethyl methacrylate (DMAEMA) , exhibits interesting optical properties. Applications include optoelectronic devices, sensors, and organic photovoltaics .

Organic Material for Nonlinear Optical Applications

The compound’s derivatives, such as 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) , have been successfully synthesized. These materials are grown as single crystals and show promise for nonlinear optical applications. Their unique properties make them suitable for optical switches, modulators, and frequency conversion devices .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the egfrt790m kinase , a protein involved in cell signaling pathways related to cell growth and survival

Mode of Action

It’s known that similar compounds interact with their targets via non-classical carbon hydrogen bonds . The compound might interact with its target in a similar way, leading to changes in the target’s function or activity.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable , suggesting that this compound might have similar properties. The impact of these properties on the compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion.

properties

IUPAC Name |

3-[2-(dimethylamino)ethyl]-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(10-4-6-11(7-5-10)18(21)22)12(19)17(13(20)15-14)9-8-16(2)3/h4-7H,8-9H2,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZQGQSTVUSAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)